(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile
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Overview
Description
(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methylphenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but lacks the sulfonyl group.
4-Methylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the nitrile and methoxy groups.
Uniqueness
(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15NO3S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C16H15NO3S/c1-12-3-9-15(10-4-12)21(18,19)16(11-17)13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 |
InChI Key |
YYOBEOUEZLGYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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